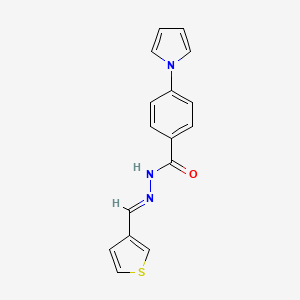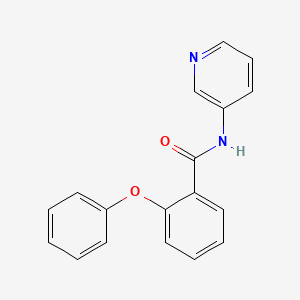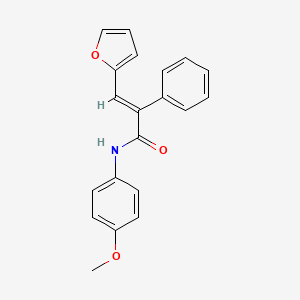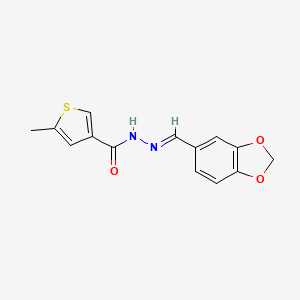![molecular formula C18H20N2O3 B5800149 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the enzyme known as bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and cell proliferation. In
Mecanismo De Acción
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide targets BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the site of transcription. By inhibiting BRD4, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide disrupts the recruitment of transcriptional machinery, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which play a role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in gene transcription and cell proliferation. However, one of the limitations of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, there is interest in exploring the role of BRD4 in other diseases, such as cardiovascular disease and diabetes. Finally, there is potential for the development of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-aminophenyl ethyl ether. Another method involves the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-(ethoxycarbonyl)phenylboronic acid.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively studied in the field of cancer research, particularly in the treatment of hematological malignancies and solid tumors. Studies have shown that 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can inhibit the growth and proliferation of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. Additionally, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(12-6-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVCWKNNIYNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)



![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)